1,4-Di(pyridin-3-yl)buta-1,3-diyne is an organic compound characterized by a butadiyne backbone substituted with two pyridine rings at the terminal positions. Its molecular formula is C₁₄H₁₀N₂, and it has a molecular weight of approximately 210.24 g/mol. The compound exhibits a white crystalline appearance and is known for its unique structural properties that contribute to its reactivity and potential applications in various fields, including organic synthesis and materials science .
The synthesis of 1,4-di(pyridin-3-yl)buta-1,3-diyne can be achieved through several methods:
1,4-Di(pyridin-3-yl)buta-1,3-diyne has several notable applications:
Interaction studies involving 1,4-di(pyridin-3-yl)buta-1,3-diyne primarily focus on its role as a ligand in coordination complexes. These studies reveal how the compound interacts with different metal ions and other ligands to form stable complexes. The formation of charge transfer complexes also highlights its potential in electronic applications .
Several compounds share structural similarities with 1,4-di(pyridin-3-yl)buta-1,3-diyne. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Di(pyridin-2-yl)buta-1,3-diyne | Conjugated diyne | Different substitution pattern on the pyridine |
| 1,4-Di(pyridin-4-yl)buta-1,3-diyne | Conjugated diyne | Variation in the position of pyridine rings |
| 1,4-Bis(phenyl)buta-1,3-diyne | Conjugated diyne | Lacks nitrogen functionality |
| 1,4-Di(alkylphenyl)buta-1,3-diyne | Conjugated diyne | Alkyl substituents alter solubility and reactivity |
The primary distinction of 1,4-di(pyridin-3-yl)buta-1,3-diyne lies in its nitrogen-containing heterocycles that enhance its coordination chemistry and biological activity potential compared to other similar compounds lacking such functional groups .